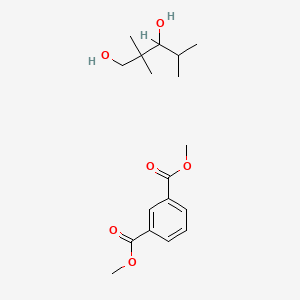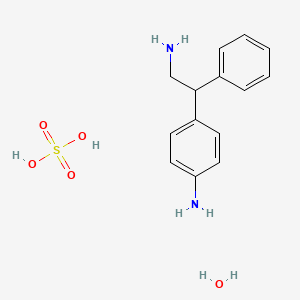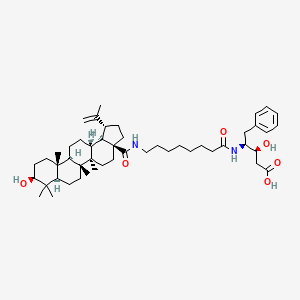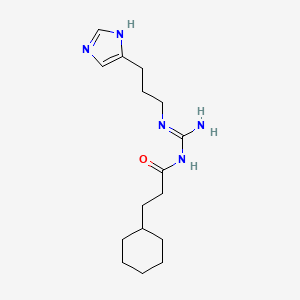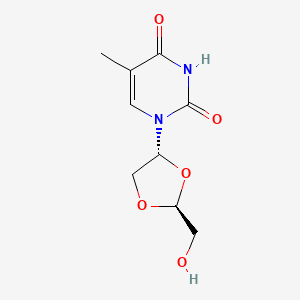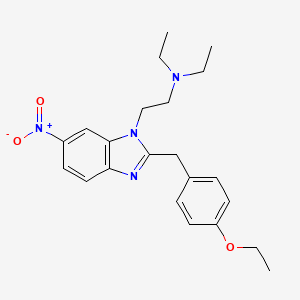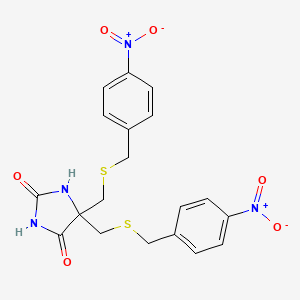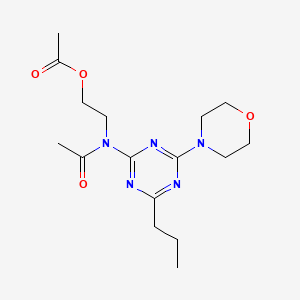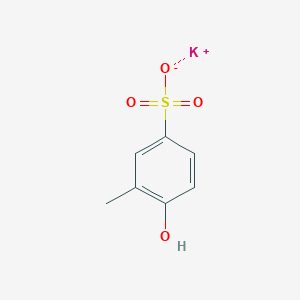
trans-(-)-p-Menth-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-(-)-Piperitol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant aroma and is often used in the fragrance and flavor industries. The compound has a trans configuration, which means that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-(-)-Piperitol can be synthesized through several methods, including the reduction of piperitone or the hydration of piperitenone. One common synthetic route involves the catalytic hydrogenation of piperitone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.
Industrial Production Methods: In industrial settings, trans-(-)-Piperitol is often extracted from natural sources such as peppermint oil or eucalyptus oil. The extraction process involves steam distillation followed by fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the availability of natural sources.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-(-)-Piperitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Trans-(-)-Piperitol can be oxidized to piperitone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to piperitol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Trans-(-)-Piperitol can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Piperitone
Reduction: Piperitol
Substitution: Halogenated derivatives of piperitol
Applications De Recherche Scientifique
Trans-(-)-Piperitol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Trans-(-)-Piperitol is studied for its antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mécanisme D'action
Trans-(-)-Piperitol can be compared with other similar compounds such as cis-piperitol, piperitone, and piperitenone.
Uniqueness:
Trans-(-)-Piperitol vs. Cis-Piperitol: The trans configuration of trans-(-)-Piperitol gives it different chemical and physical properties compared to its cis isomer.
Trans-(-)-Piperitol vs. Piperitone: While both compounds are monoterpenoids, trans-(-)-Piperitol is an alcohol, whereas piperitone is a ketone.
Trans-(-)-Piperitol vs. Piperitenone: Piperitenone is an unsaturated ketone, whereas trans-(-)-Piperitol is a saturated alcohol.
Comparaison Avec Des Composés Similaires
- Cis-Piperitol
- Piperitone
- Piperitenone
Propriétés
Numéro CAS |
25437-28-9 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |
Clé InChI |
HPOHAUWWDDPHRS-VHSXEESVSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H](CC1)C(C)C)O |
SMILES canonique |
CC1=CC(C(CC1)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



